
1-Methyl-1,2-dihydroisoquinolin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-1,2-dihydroisoquinolin-3(4H)-one: is an organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a methyl group at the 1-position and a carbonyl group at the 3-position of the isoquinoline ring system. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
1-Methyl-1,2-dihydroisoquinolin-3(4H)-one can be synthesized through several synthetic routes. One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring system. The specific steps are as follows:
Starting Materials: An appropriate aldehyde or ketone and an amine.
Catalyst: Acid catalyst such as hydrochloric acid or sulfuric acid.
Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the use of environmentally friendly solvents and catalysts.
化学反応の分析
Types of Reactions
1-Methyl-1,2-dihydroisoquinolin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce alcohols.
科学的研究の応用
1-Methyl-1,2-dihydroisoquinolin-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Methyl-1,2-dihydroisoquinolin-3(4H)-one involves its interaction with various molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells.
類似化合物との比較
1-Methyl-1,2-dihydroisoquinolin-3(4H)-one can be compared with other isoquinoline derivatives, such as:
Isoquinoline: The parent compound without the methyl and carbonyl groups.
1-Methylisoquinoline: Lacks the carbonyl group at the 3-position.
3,4-Dihydroisoquinoline: Lacks the methyl group at the 1-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H11NO |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
1-methyl-2,4-dihydro-1H-isoquinolin-3-one |
InChI |
InChI=1S/C10H11NO/c1-7-9-5-3-2-4-8(9)6-10(12)11-7/h2-5,7H,6H2,1H3,(H,11,12) |
InChIキー |
AOWATSKPZIZEEM-UHFFFAOYSA-N |
正規SMILES |
CC1C2=CC=CC=C2CC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


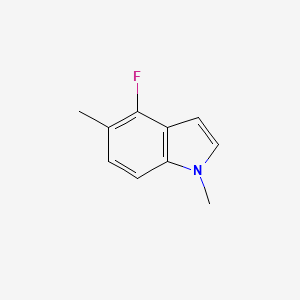
![3-Thia-1-azaspiro[4.4]nonan-2-one](/img/structure/B11918923.png)
![(6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11918928.png)
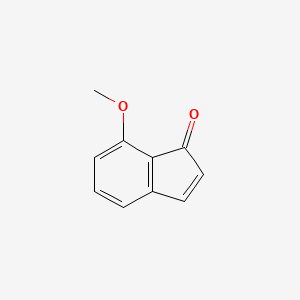
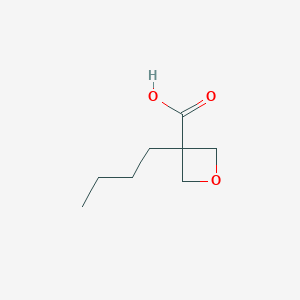
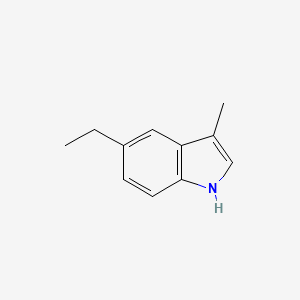

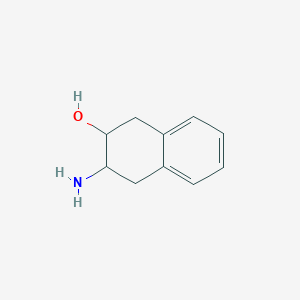


![1H-Thieno[3,2-c]pyrazole-5-carbaldehyde](/img/structure/B11918962.png)
![Pyrrolo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B11918967.png)


